N-Hexyl-4-phenoxyaniline
Description
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Structure
3D Structure
Properties
CAS No. |
65570-11-8 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-hexyl-4-phenoxyaniline |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-8-15-19-16-11-13-18(14-12-16)20-17-9-6-5-7-10-17/h5-7,9-14,19H,2-4,8,15H2,1H3 |
InChI Key |
IIASAEKPFPNCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Materials for Organic Electronics:a Significant Gap Exists in the Characterization of N Hexyl 4 Phenoxyaniline S Electronic Properties. Its Structure Suggests Potential As a Hole Transporting Material or As a Monomer for Synthesizing Soluble Conductive Polymers. Future Research Could Involve:
Synthesizing polymers from N-Hexyl-4-phenoxyaniline and characterizing their electrical conductivity and performance in prototype electronic devices like OLEDs or organic solar cells.
Investigating its use as a component in perovskite solar cells, where arylamine derivatives are often used in the hole-transport layer.
Medicinal Chemistry Exploration:while N Acyl Derivatives of 4 Phenoxyaniline Show Neuroprotective Properties, the Effect of a Simple N Alkyl Chain Like Hexyl Remains Unexplored.nih.govan Emerging Avenue Would Be To:
Synthesize and screen N-Hexyl-4-phenoxyaniline and other N-alkylated derivatives for various biological activities, building upon the known neuroprotective potential of the core scaffold. nih.govresearchgate.net
Explore its potential as a fragment in the design of inhibitors for specific enzymes or protein-protein interactions, where the lipophilic hexyl group could probe hydrophobic pockets.
Liquid Crystal Properties:the Elongated, Semi Rigid Structure of N Hexyl 4 Phenoxyaniline Suggests It Could Be a Candidate for Forming Liquid Crystals. Many Molecules with Similar Rod Like Shapes Exhibit Liquid Crystalline Phases, Which Are Valuable in Display Technologies. Research in This Area Would Involve:
Established Reaction Pathways for N-Substitution of 4-Phenoxyaniline (B93406)
The introduction of substituents at the nitrogen center of 4-phenoxyaniline is a key step in the synthesis of this compound and its analogues. The primary methods for achieving this N-substitution are direct alkylation, acylation followed by reduction, and reductive amination.
Alkylation and Acylation Strategies at the Nitrogen Center
Direct N-alkylation of 4-phenoxyaniline with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, represents a straightforward approach to forming the target compound. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Acylation of 4-phenoxyaniline offers an alternative route. The reaction with an acylating agent, such as hexanoyl chloride or hexanoic anhydride, yields an N-acyl-4-phenoxyaniline intermediate. nih.govnih.govlookchem.com This amide can then be reduced to the corresponding secondary amine, this compound, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This two-step process can sometimes provide better control and higher yields compared to direct alkylation, which can be prone to over-alkylation, yielding the tertiary amine. The synthesis of various N-acyl derivatives of 4-phenoxyaniline has been reported, highlighting the versatility of this intermediate in synthetic chemistry. lookchem.com
Reductive Amination Approaches for N-Hexyl Moiety Introduction
Reductive amination is a highly efficient and widely used method for C-N bond formation that provides a direct pathway to this compound. psu.edu This one-pot reaction involves the condensation of 4-phenoxyaniline with hexanal (B45976) to form a Schiff base or imine intermediate. The imine is then reduced in situ to the desired secondary amine without being isolated. psu.edu
A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation using molecular hydrogen (H₂). psu.edu The reaction often requires the use of a dehydrating agent, such as molecular sieves, to drive the initial condensation equilibrium towards the formation of the imine. psu.edu This method is highly valued for its atom economy and the frequent generation of water as the only significant byproduct, especially when using H₂ as the reductant. psu.edu
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of both the 4-phenoxyaniline backbone and its subsequent N-alkylation. Transition metal catalysts and organocatalysts are instrumental in facilitating these transformations under milder conditions and with greater functional group tolerance.
Transition Metal Catalysis for Aryl Ether Formation (e.g., Ullmann-type couplings)
The formation of the diaryl ether linkage in 4-phenoxyaniline is most classically achieved through the Ullmann condensation or Ullmann-type coupling reactions. smolecule.comorganic-chemistry.org This method involves the copper-catalyzed reaction between an aryl halide (e.g., iodobenzene) and a phenol (B47542) (e.g., 4-aminophenol), or alternatively, an aniline (e.g., 4-chloroaniline) and a phenol. smolecule.com Traditional Ullmann reactions required harsh conditions with high temperatures (often >150 °C). smolecule.com However, modern advancements have led to the development of more efficient copper-based catalytic systems, such as those using copper(I) iodide (CuI) or copper(II) glycinate (B8599266) monohydrate, which can lower reaction temperatures to a more manageable 80–120 °C. smolecule.com Palladium-catalyzed cross-coupling reactions have also emerged as a powerful alternative, offering mild conditions and broad substrate scope for diaryl ether synthesis. smolecule.com
| Method | Aryl Halide | Phenol/Aniline | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| Ullmann Coupling | Iodobenzene | 4-Aminophenol | Cu(II) glycinate | KOH | DMSO | 80 | 98 | smolecule.com |
| Ullmann Coupling | 4-Chloroaniline (B138754) | Phenol | CuI | K₂CO₃ | DMF | 120-150 | 78 | |
| PTC Method | 4-Chloroaniline | Phenol | TBAB | - | Toluene/Water | 80 | 94 | |
| Table 1: Comparison of selected synthetic methods for the 4-phenoxyaniline backbone. |
Organocatalysis in N-Phenoxyaniline Synthesis and Derivatization
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. syngeneintl.comscienceopen.com In the context of this compound synthesis, organocatalysts are particularly relevant for the reductive amination step. Chiral phosphoric acids, such as TRIP, have been successfully employed to catalyze the asymmetric reductive amination of aldehydes, yielding chiral β-branched secondary amines with high enantioselectivity. nih.gov This approach relies on the activation of the imine intermediate through hydrogen bonding. scienceopen.com While the synthesis of achiral this compound does not require an asymmetric catalyst, the principles of iminium ion activation by organocatalysts can be applied to enhance the efficiency of the reductive amination process under mild conditions. syngeneintl.comacs.org
Novel Synthetic Approaches and Green Chemistry Considerations in this compound Preparation
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes, guided by the principles of green chemistry. kallipos.gr In the synthesis of this compound, this translates to using less toxic reagents, reducing waste, and improving energy efficiency.
One significant advancement in the synthesis of the 4-phenoxyaniline core is the use of phase-transfer catalysis (PTC). A PTC method utilizing tetrabutylammonium (B224687) bromide (TBAB) allows the reaction between 4-chloroaniline and phenol to proceed at a lower temperature (80 °C) in a biphasic water-toluene system, achieving a high yield (94%) and purity. This approach minimizes organic solvent usage and wastewater generation compared to traditional methods.
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is the cornerstone for the structural elucidation of newly synthesized organic molecules like this compound. By probing the interaction of the molecule with electromagnetic radiation, different spectroscopic methods provide complementary pieces of information that, when combined, reveal the complete molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. wiley-vch.de
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the hexyl chain, the aromatic protons of the two phenyl rings, and the N-H proton of the secondary amine. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicities) reveal adjacent protons, allowing for a complete assignment. wiley-vch.denih.gov Data from closely related N-alkylanilines, such as N-Hexyl-4-methylaniline, provide a reliable basis for predicting the chemical shifts of the hexyl group protons. wiley-vch.de Similarly, data from the parent 4-phenoxyaniline informs the expected shifts for the aromatic protons. chemicalbook.com
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.30 - 7.22 | m | Protons on phenoxy ring (ortho) |
| ~7.05 - 6.95 | m | Protons on phenoxy ring (para, meta) |
| ~6.90 | d | Aromatic protons ortho to ether linkage |
| ~6.60 | d | Aromatic protons ortho to amine group |
| ~3.60 | br s | N-H proton |
| ~3.10 | t | N-CH₂- (hexyl chain) |
| ~1.60 | m | -CH₂- adjacent to N-CH₂ |
| ~1.40 - 1.25 | m | -(CH₂)₃- (middle of hexyl chain) |
| ~0.90 | t | -CH₃ (terminal methyl of hexyl chain) |
Note: Predicted data is based on analysis of analogous compounds. wiley-vch.dechemicalbook.com
The ¹³C NMR spectrum complements the proton data by providing a count of unique carbon atoms and information about their chemical environment (aliphatic, aromatic, attached to heteroatoms). wiley-vch.de The spectrum for this compound would show signals for the six carbons of the hexyl chain and the twelve carbons of the diphenyl ether moiety. The carbons attached to the nitrogen and oxygen atoms would appear at characteristic downfield shifts. wiley-vch.de
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~158.0 | C-O (phenoxy ring) |
| ~146.0 | C-N (aniline ring) |
| ~142.0 | C-O (aniline ring) |
| ~129.7 | CH (phenoxy ring) |
| ~123.0 | CH (phenoxy ring) |
| ~120.0 | CH (aniline ring) |
| ~118.0 | CH (phenoxy ring) |
| ~115.0 | CH (aniline ring) |
| ~44.5 | N-CH₂ |
| ~31.7 | -CH₂- |
| ~29.6 | -CH₂- |
| ~26.9 | -CH₂- |
| ~22.7 | -CH₂- |
| ~14.1 | -CH₃ |
Note: Predicted data is based on analysis of analogous compounds. wiley-vch.dekpi.ua
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. IR spectroscopy measures the absorption of infrared light by molecules as they vibrate, and it is particularly sensitive to polar bonds. tandfonline.comchemicalbook.com Raman spectroscopy measures the inelastic scattering of laser light and is more sensitive to non-polar, symmetric bonds. tandfonline.comchemicalbook.com
For this compound, the FT-IR spectrum provides clear evidence of key functional groups. A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected. wiley-vch.de Other important signals include those from the aromatic C-H stretching, aromatic C=C bending, and the C-O-C stretching of the diaryl ether linkage. wiley-vch.de
Predicted FT-IR Characteristic Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2955-2850 | C-H Stretch | Aliphatic (Hexyl) |
| ~1600, ~1500 | C=C Bending | Aromatic Ring |
| ~1240 | C-O-C Asymmetric Stretch | Diaryl Ether |
Note: Predicted data is based on analysis of analogous compounds. wiley-vch.de
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the carbon-carbon bonds of the hexyl chain.
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. In MS, a molecule is ionized, and the mass-to-charge (m/z) ratio of the resulting ion and its fragments is measured. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. thermofisher.comrsc.org
The calculated molecular weight of this compound (C₁₈H₂₃NO) is 269.18 g/mol . Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 269. A key fragmentation pathway for N-alkylanilines is the alpha-cleavage, which involves the loss of an alkyl radical from the hexyl chain. For this compound, the most significant fragmentation would be the loss of a pentyl radical (•C₅H₁₁), resulting in a stable, resonance-delocalized cation at m/z = 198. This fragment is often the base peak in the spectrum for such compounds. wiley-vch.de
Predicted Mass Spectrometry Data for this compound (EI-MS)
| m/z | Ion | Significance |
|---|---|---|
| 269 | [M]⁺ | Molecular Ion |
| 198 | [M - C₅H₁₁]⁺ | Base Peak (from alpha-cleavage) |
| 185 | [C₁₂H₁₁NO]⁺ | Fragment (loss of hexyl group) |
Note: Predicted data is based on analysis of analogous compounds. wiley-vch.dechemicalbook.com
Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that can be particularly useful for analyzing derivatives of this compound, especially if they are incorporated into larger, more fragile molecular assemblies, as it minimizes fragmentation. rsc.org
Chromatographic and Separation Methodologies for Purity Assessment and Isolation (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and the assessment of its purity.
Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction. chemicalbook.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), one can visualize the disappearance of starting materials and the appearance of the product.
Column Chromatography is the standard method for purifying the crude product on a larger scale. The crude mixture is loaded onto a column packed with a stationary phase like silica gel, and a solvent system (eluent), often similar to that used for TLC, is passed through the column to separate the desired compound from impurities. wiley-vch.dechemicalbook.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of the final compound with great accuracy. nih.gov For a compound like this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. tandfonline.comnih.gov Chiral HPLC can be used to separate enantiomers if a chiral center is present in a derivative. wiley-vch.de
Other Advanced Analytical Methods in this compound Research
Beyond the standard characterization suite, other advanced methods can be applied to study this compound and its derivatives.
Computational Modeling and Molecular Docking: For derivatives of this compound being investigated for biological activity, molecular docking studies can predict how the molecule might bind to a biological target, such as an enzyme active site. nih.gov These computational methods provide insight into potential intermolecular interactions and can guide the design of more potent derivatives. nih.govnih.gov
In-situ Reaction Monitoring: Techniques like real-time FT-IR or Raman spectroscopy can be used to monitor the synthesis of this compound as it happens. This provides kinetic data and helps in understanding the reaction mechanism and optimizing reaction conditions for improved yield and purity. rsc.org
Computational and Theoretical Studies of N Hexyl 4 Phenoxyaniline
Quantum Chemical Approaches for Electronic Structure and Reactivity
No specific studies utilizing Density Functional Theory to calculate the molecular orbitals (such as HOMO and LUMO) or energetics of N-Hexyl-4-phenoxyaniline have been identified. Such calculations would typically provide insights into the molecule's electronic properties, reactivity, and kinetic stability.
There are no available research articles that apply Ab Initio methods to study this compound. These methods, known for their high accuracy, would be valuable for benchmarking other computational techniques and for providing a precise understanding of the molecule's electronic structure.
Molecular Dynamics and Simulation Studies for Conformational Analysis
A search for molecular dynamics simulations focused on the conformational analysis of this compound did not yield any results. Such studies would be instrumental in understanding the flexibility of the hexyl chain and the rotational barriers of the phenoxy group, which can influence the molecule's physical and biological properties.
Mechanistic Computational Studies of Reactions Involving this compound
No computational studies detailing the reaction mechanisms involving this compound have been found. Theoretical investigations in this area could elucidate reaction pathways, transition states, and activation energies for processes such as oxidation, substitution, or degradation.
Structure-Activity/Property Relationship Predictions through In Silico Methods (e.g., Molecular Docking)
There is no published research on the use of in silico methods like molecular docking or QSAR to predict the structure-activity or structure-property relationships of this compound. These predictive models are essential for screening potential applications, for instance, in pharmacology or materials science, by correlating molecular descriptors with biological activity or physical properties.
Conclusion and Future Perspectives
Summary of Key Academic Contributions to N-Hexyl-4-phenoxyaniline Research
A thorough review of scientific literature indicates that there are no significant academic contributions focused specifically on this compound. Research in this area has predominantly centered on the parent compound, 4-phenoxyaniline (B93406), and other analogues. The synthesis and application of diaryl ethers and N-alkylanilines are well-documented fields, but the specific combination represented by this compound has not been a subject of published academic inquiry. Consequently, there are no key findings, detailed research data, or established protocols to summarize for this particular molecule. The body of knowledge is primarily based on the parent aniline (B41778) and related structures.
Emerging Trends and Interdisciplinary Research Opportunities
While direct research on this compound is absent, emerging trends in related areas suggest potential interdisciplinary research opportunities should the compound be synthesized and studied.
Materials Science: Diaryl ether linkages are integral to many high-performance polymers, offering thermal stability and chemical resistance. The addition of an N-hexyl group to 4-phenoxyaniline could introduce modifications to solubility and processing characteristics, making it a candidate for novel polymer or liquid crystal applications. Research into functionalized diaryl ethers is an active area.
Pharmaceutical Chemistry: The phenoxyaniline (B8288346) scaffold is present in some biologically active molecules. N-alkylation is a common strategy in drug discovery to modulate properties such as lipophilicity and receptor binding. Future research could explore this compound and related long-chain N-alkyl derivatives for potential biological activity.
Catalysis: The development of efficient and selective N-alkylation methods for aromatic amines is a continuing trend in organic synthesis. researchgate.netnih.gov Research into novel catalytic systems, potentially using greener reagents like alcohols instead of alkyl halides, could be applied to the synthesis of this and other long-chain N-alkylated anilines. researchgate.net
The following table outlines potential research avenues based on trends in related chemical fields:
| Field of Study | Potential Research Direction for this compound |
| Polymer Chemistry | Investigation as a monomer for polyamides or polyimides with modified solubility. |
| Liquid Crystals | Study of its potential mesogenic properties due to the combination of rigid and flexible moieties. |
| Medicinal Chemistry | Screening for biological activity, leveraging the lipophilic hexyl chain to potentially enhance membrane permeability. |
| Organic Synthesis | Development of novel, sustainable catalytic methods for its synthesis. |
Challenges and Future Research Directions in this compound Chemistry
The primary challenge in the chemistry of this compound is the current lack of any foundational research. Future work would need to begin with the basics of its chemical synthesis and characterization.
Challenges:
Selective Synthesis: A significant challenge in the N-alkylation of primary amines like 4-phenoxyaniline is the potential for over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The reactivity of the resulting secondary amine, this compound, is expected to be higher than the primary amine starting material, making selective mono-alkylation difficult. acs.org
Lack of Characterization Data: Without any published reports, fundamental data on its physical and chemical properties (e.g., melting point, boiling point, spectral data) are unknown. This hampers any effort to identify or purify the compound.
Undefined Applications: As there are no reported uses, justifying research into this specific compound is challenging without a clear potential application to investigate.
Future Research Directions:
Optimized Synthesis: The initial and most crucial step would be to develop a reliable and high-yielding synthesis of this compound. This would likely involve the N-alkylation of 4-phenoxyaniline with a hexyl halide (e.g., 1-bromohexane) or reductive amination with hexanal (B45976). Research should focus on catalytic methods that promote selective mono-alkylation.
Full Characterization: Once synthesized, the compound would require thorough characterization using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy, to confirm its structure and purity. Its fundamental physical properties would also need to be determined.
Exploratory Studies: With a reliable synthetic route and full characterization, future research could then explore the potential applications suggested by emerging trends, such as its use as a building block for new materials or as a scaffold for medicinal chemistry exploration.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-Hexyl-4-phenoxyaniline, and how do they influence experimental design?
- Answer : The compound’s molecular weight (193.29 g/mol), CAS number (39905-57-2), and structural features (e.g., hexyloxy chain) dictate solubility, stability, and reactivity. Key properties include:
These properties guide solvent selection, storage conditions, and reaction setups. For example, the hexyloxy chain enhances lipid solubility, making it suitable for hydrophobic phase reactions.
Q. What synthetic routes are reported for this compound, and how can purity be optimized?
- Answer : A common method involves nucleophilic aromatic substitution, where 4-fluoroaniline reacts with hexanol under basic conditions (e.g., K₂CO₃). Key steps:
Reflux : 12–24 hours in a polar solvent (e.g., DMF).
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to confirm >98% purity .
- Optimization : Adjust molar ratios (1:1.2 aniline:hexanol) and catalyst (e.g., phase-transfer catalysts) to improve yield.
Advanced Research Questions
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 291 K) confirms bond lengths/angles and packing modes. For example, analog studies show C–O bond lengths of ~1.36 Å .
- NMR : ¹H NMR (CDCl₃, 400 MHz) expects signals at δ 6.65–6.75 (aromatic H), δ 3.90–4.00 (OCH₂), and δ 1.20–1.50 (hexyl chain). ¹³C NMR confirms substitution patterns .
- Integration : Cross-validate crystallographic data with NOESY (for spatial proximity) and DEPT-135 (for carbon types).
Q. What strategies address contradictions in reported solubility data for this compound across solvent systems?
- Answer :
- Systematic Screening : Use Hansen solubility parameters (δD, δP, δH) to test solvents (e.g., δ ~18 MPa¹/² for DMSO).
- Controlled Conditions : Standardize temperature (25°C) and degas solvents to avoid oxidation artifacts.
- Quantitative Analysis : UV-Vis spectroscopy (λmax ~255 nm) to measure saturation concentrations .
- Documentation : Report solvent purity (e.g., HPLC-grade) and moisture content (<50 ppm).
Q. How should researchers design kinetic studies to investigate catalytic hydrogenation of this compound?
- Answer :
Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under H₂ (1–10 atm).
Reaction Monitoring : Use in situ FTIR (C=N bond reduction at ~1600 cm⁻¹) or GC-MS.
Side Reaction Mitigation : Control pH (neutral) and temperature (25–50°C) to minimize deamination .
Data Analysis : Apply pseudo-first-order kinetics; compare turnover frequencies (TOF) across catalysts.
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods (negative pressure) to avoid vapor inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Data Analysis and Contradiction Resolution
Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitutions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
